molecular formula C15H18ClN5O2 B2566714 (E)-3-(but-2-en-1-yl)-8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 955611-83-3

(E)-3-(but-2-en-1-yl)-8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2566714
CAS No.: 955611-83-3
M. Wt: 335.79
InChI Key: VWSVHDYYCGBVDY-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(but-2-en-1-yl)-8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C15H18ClN5O2 and its molecular weight is 335.79. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Molecular Studies

A study conducted by Zagórska et al. (2015) investigated novel arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, focusing on their affinity for serotoninergic and dopaminergic receptors. The research highlighted that compounds with a purine-2,4-dione nucleus generally exhibited higher affinity values compared to the purine-2,4,8-trione compounds. Notably, compounds with a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system were identified as potent serotonin (5-HT1A, 5-HT7) and dopamine (D2) receptor ligands, with potential applications as antidepressants and anxiolytics. Docking studies suggested that a substituent at the 7-position could be crucial for receptor affinity and selectivity, highlighting the compound's potential in pharmacological applications (Zagórska et al., 2015).

Mesoionic Purinone Analogs and Synthetic Applications

Coburn and Taylor (1982) synthesized and explored the properties of mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione. These compounds were found to predominantly exist in the C3-H tautomeric form and underwent hydrolytic ring-opening reactions. This study provides insights into the chemical behavior and potential synthetic applications of imidazo-purine derivatives in developing novel compounds with biological relevance (Coburn & Taylor, 1982).

Properties

IUPAC Name

2-[(E)-but-2-enyl]-6-(2-chloroethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5O2/c1-4-5-7-20-13(22)11-12(18(3)15(20)23)17-14-19(8-6-16)10(2)9-21(11)14/h4-5,9H,6-8H2,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSVHDYYCGBVDY-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C(=O)C2=C(N=C3N2C=C(N3CCCl)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C(=O)C2=C(N=C3N2C=C(N3CCCl)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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